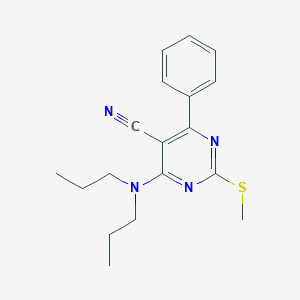
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate, also known as ECEQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological effects. ECEQ belongs to the quinoline family of compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate is not fully understood, but studies have suggested that it may act by inhibiting bacterial DNA synthesis and disrupting bacterial cell membranes. Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has also been found to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has been shown to have minimal toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term effects of Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has several advantages for laboratory experiments, including its high potency and selectivity against bacteria and cancer cells. However, Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
Future research on Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate could focus on its potential use as a therapeutic agent for various bacterial infections and cancer types. Studies could also investigate the molecular mechanisms underlying its pharmacological effects and explore ways to improve its solubility and bioavailability. Additionally, the development of Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate analogs with improved pharmacological properties could be explored.
Métodos De Síntesis
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has been synthesized using various methods, including the condensation of ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate and cyclohexylamine in the presence of acetic acid. Another method involves the reaction of ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate with cyclohexylamine hydrochloride in the presence of triethylamine. These methods have been reported to yield Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate with high purity and yield.
Aplicaciones Científicas De Investigación
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has been investigated for its potential pharmacological effects, including its antimicrobial, antitumor, and anti-inflammatory properties. Studies have shown that Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate exhibits potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
Nombre del producto |
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate |
|---|---|
Fórmula molecular |
C20H26N2O3 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
ethyl 4-(cyclohexylamino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H26N2O3/c1-3-24-15-10-11-18-16(12-15)19(22-14-8-6-5-7-9-14)17(13-21-18)20(23)25-4-2/h10-14H,3-9H2,1-2H3,(H,21,22) |
Clave InChI |
SUQYWJFPMXSAJL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3CCCCC3 |
SMILES canónico |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)



![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)

![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B253919.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B253920.png)
![N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253922.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B253923.png)